molecular formula C6H8FN3O B1294209 2-Ethoxy-5-fluoropyrimidin-4-amine CAS No. 56076-21-2

2-Ethoxy-5-fluoropyrimidin-4-amine

Cat. No. B1294209
CAS RN: 56076-21-2
M. Wt: 157.15 g/mol
InChI Key: UNPWKSQAHRVMMH-UHFFFAOYSA-N
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Description

The compound "2-Ethoxy-5-fluoropyrimidin-4-amine" is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The ethoxy group and fluorine substitution at specific positions on the pyrimidine ring can significantly alter the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a precursor followed by nucleophilic substitution . Similarly, the synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors involved the conversion of 2,4-dichloro-5-fluoropyrimidine to the desired product through several steps, including telescoped steps and deprotection . These methods highlight the complexity and multi-step nature of synthesizing substituted pyrimidines.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be investigated using various experimental and theoretical techniques. For example, the structure of a new crystalline modification of a 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide was determined, revealing a planar molecule with a 2,5-diene structure . Additionally, DFT and molecular docking studies can provide insights into the geometrical parameters, chemical activity, and molecular stability of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and reactions with other heterocyclic amines. For instance, 2-(Ethoxymethylidene)-3-oxo carboxylic acid esters reacted with tetrazol-5-amine to give ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which are capable of further nucleophilic substitutions . The reactivity of these compounds allows for the synthesis of a wide range of heterocyclic systems with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like ethoxy and fluorine can affect these properties. For example, the presence of a fluorine atom can enhance the biological activity of these compounds due to its electronegativity and size, which can improve binding to biological targets . The crystalline structure, hydrogen bonding, and other intermolecular interactions also play a crucial role in determining the physical properties of these compounds .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-ethoxy-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O/c1-2-11-6-9-3-4(7)5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPWKSQAHRVMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204626
Record name 2-Ethoxy-5-fluoropyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-fluoropyrimidin-4-amine

CAS RN

56076-21-2
Record name 2-Ethoxy-5-fluoro-4-pyrimidinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethoxy-5-fluoropyrimidin-4-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-5-fluoropyrimidin-4-amine
Source EPA DSSTox
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Record name 2-ethoxy-5-fluoropyrimidin-4-amine
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